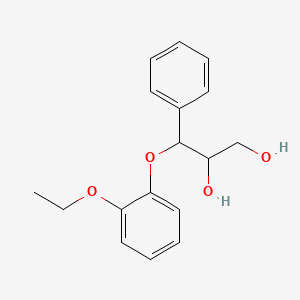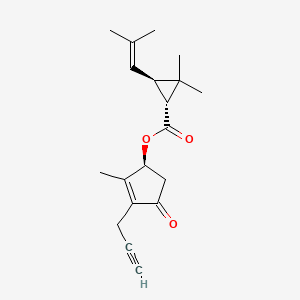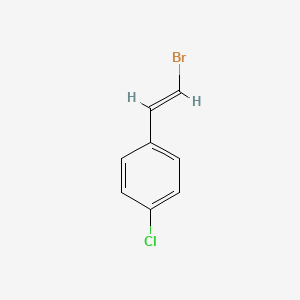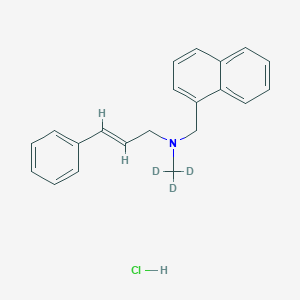
all-trans-13,14-Dihydroretinol
Vue d'ensemble
Description
All-trans-13,14-Dihydroretinol is a metabolite of all-trans retinoic acid . It is formed from all-trans retinoic acid by retinol saturase . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-CH group of donor with other acceptors .
Synthesis Analysis
The CRTISO-related mouse enzyme is a retinol saturase carrying out the saturation of the 13-14 double bond of all-trans-retinol to produce all-trans-13,14-Dihydroretinol . This process appears not to be enzyme-mediated, as kinetic experiments did not show saturation by the substrate in this rather sluggish reaction .
Molecular Structure Analysis
The product of mouse retinol saturase (RetSat) has a shifted UV absorbance maximum, lambda (max) = 290 nm, compared with the parent compound, all-trans-retinol (lambda (max) = 325 nm), and its MS analysis (m/z = 288) indicates saturation of a double bond .
Chemical Reactions Analysis
The CRTISO-related mouse enzyme is a retinol saturase carrying out the saturation of the 13-14 double bond of all-trans-retinol to produce all-trans-13,14-Dihydroretinol . The process appears not to be enzyme mediated, as kinetic experiments did not show saturation by the substrate in this rather sluggish reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of all-trans-13,14-Dihydroretinol are as follows :
Applications De Recherche Scientifique
Cancer Research and Biomarker Identification
13,14-Dihydroretinol has been identified as a potential biomarker for early detection and prognosis of esophageal squamous cell carcinoma (ESCC) . It is one of the differential metabolites that show promise in distinguishing ESCC from controls with high predictive accuracies . Additionally, it has been implicated in the modulation of ferroptosis—a form of regulated cell death—in cancer cells, suggesting a role in cancer treatment strategies .
Eye Health and Vision
In the context of eye health, 13,14-Dihydroretinol is a product of the retinol saturase pathway and has been linked to the visual cycle . It is considered an endogenous ligand for retinoid X receptors (RXRs) and plays a role in the metabolic synthesis of 9-cis-13,14-dihydroretinoic acid, which is important for vision .
Skin Care and Dermatology
Research has explored the role of 13,14-Dihydroretinol in skin care, particularly its involvement in vitamin A metabolism, which is crucial for skin health . It is a product of the enzyme retinol saturase and is important for lipid metabolism and the production of reactive oxygen species, which are relevant to skin physiology .
Metabolic Syndrome and Lipid Metabolism
Studies have shown that 13,14-Dihydroretinol can significantly upregulate the expression of lipid synthesis genes and inflammatory genes, suggesting its involvement in the development of metabolic syndrome, particularly in children . This metabolite may serve as a new biomarker for the syndrome, providing insights into therapeutic strategies .
Nutritional Science and Dietary Metabolism
13,14-Dihydroretinol is a naturally occurring retinoid and a potential ligand for nuclear receptors, playing a role in the metabolism of vitamin A . It is involved in the development, cellular differentiation, immunity, and vision, highlighting its nutritional significance .
Pharmacological Potential and Drug Development
The enzyme retinol saturase, which produces 13,14-Dihydroretinol, has been implicated in conditions related to insulin resistance and type 2 diabetes . Modulating the activity of this enzyme and, by extension, the levels of 13,14-Dihydroretinol, holds therapeutic potential for treating human pathologies .
Mécanisme D'action
Target of Action
The primary target of 13,14-Dihydroretinol is the all-trans-retinol 13,14-reductase . This enzyme plays a crucial role in the metabolism of vitamin A, which is essential for various biological processes such as development, cellular differentiation, immunity, and vision .
Mode of Action
13,14-Dihydroretinol interacts with its target, the all-trans-retinol 13,14-reductase, by saturating the 13-14 double bond of all-trans-retinol to produce all-trans-13,14-dihydroretinol .
Biochemical Pathways
The enzymes involved in the oxidation of retinol to retinoic acid and then to oxidized retinoic acid metabolites are also involved in the synthesis and oxidation of all-trans-13,14-dihydroretinol . This process is a major metabolic pathway for the synthesis of retinal and retinoic acid and a catabolic pathway for the clearance of pharmacological doses of retinol by conversion to polar metabolites .
Pharmacokinetics
It is known that the compound is detected in vivo in mice supplemented with retinyl palmitate . This suggests that the compound’s bioavailability may be influenced by dietary intake of vitamin A.
Result of Action
The result of 13,14-Dihydroretinol’s action is the production of all-trans-13,14-dihydroretinol, a naturally occurring retinoid and a potential ligand for nuclear receptors . This new metabolite can also be an intermediate in a retinol degradation pathway or it can serve as a precursor for the synthesis of bioactive 13,14-dihydro-retinoid metabolites .
Action Environment
The action of 13,14-Dihydroretinol is influenced by various environmental factors. For instance, the expression of the enzyme retinol saturase, which converts all-trans-retinol to all-trans-13,14-dihydroretinol, is controlled by peroxisome proliferator-activated receptors in liver and adipose tissue . Therefore, factors that affect the activity of these receptors could potentially influence the action, efficacy, and stability of 13,14-Dihydroretinol.
Safety and Hazards
Orientations Futures
A predictive model of 15 metabolites, including all-trans-13,14-dihydroretinol, was developed by logistic regression after LASSO and random forest analysis . This model held high predictive accuracies on distinguishing esophageal squamous cell carcinoma (ESCC) from controls in the discovery and validation groups (accuracies > 89%) . This suggests that all-trans-13,14-dihydroretinol could be a potential biomarker for early detection and prognosis of ESCC .
Propriétés
IUPAC Name |
(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBOQVAIYMSUDT-HRYGCDPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315313 | |
| Record name | 13,14-Dihydroretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | All-trans-13,14-dihydroretinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
all-trans-13,14-Dihydroretinol | |
CAS RN |
115797-14-3 | |
| Record name | 13,14-Dihydroretinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115797-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13,14-Dihydroretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | All-trans-13,14-dihydroretinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride](/img/no-structure.png)

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)
![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)

![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)




![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)